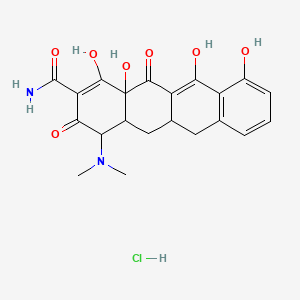

epi-Sancycline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

epi-Sancycline Hydrochloride: is a semi-synthetic antibiotic related to the tetracycline class of antibiotics. It is the 4-epimer of Sancycline and has a molecular formula of C21H23ClN2O7 with a molecular weight of 450.87 . Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections .

Métodos De Preparación

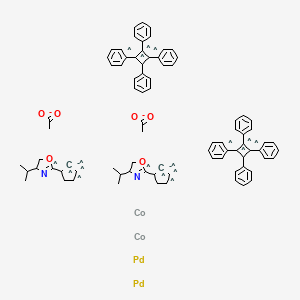

Synthetic Routes and Reaction Conditions: The preparation of epi-Sancycline Hydrochloride involves the epimerization of Sancycline. One method includes subjecting Sancycline to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst . The alcohol can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, fewer by-products, and easier post-treatment. The process is designed to be cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: epi-Sancycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for tetracycline antibiotics .

Common Reagents and Conditions:

Oxidation: Jones oxidation is commonly used, involving chromium trioxide and sulfuric acid in acetone.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reactions with Grignard reagents to introduce alkyl groups.

Major Products: The major products formed from these reactions include modified tetracycline derivatives with altered antibacterial properties .

Aplicaciones Científicas De Investigación

Chemistry: epi-Sancycline Hydrochloride is used in the synthesis of novel tetracycline derivatives. Its unique structure allows for the exploration of new chemical modifications .

Biology: In biological research, this compound is used to study protein synthesis inhibition in bacteria. It serves as a model compound to understand the mechanism of action of tetracycline antibiotics .

Medicine: this compound has potential therapeutic applications in treating bacterial infections resistant to other tetracyclines. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .

Industry: In the pharmaceutical industry, this compound is used to develop new antibiotics with improved efficacy and reduced resistance .

Mecanismo De Acción

epi-Sancycline Hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .

Comparación Con Compuestos Similares

Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetics.

Doxycycline: A second-generation tetracycline with improved oral bioavailability and longer half-life.

Minocycline: Known for its enhanced activity against resistant bacteria.

Tigecycline: A third-generation tetracycline with a broader spectrum of activity.

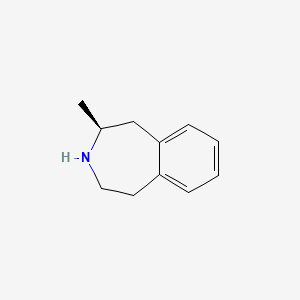

Uniqueness: epi-Sancycline Hydrochloride is unique due to its epimeric structure, which provides distinct pharmacological properties compared to other tetracyclines. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable addition to the tetracycline family .

Propiedades

Fórmula molecular |

C21H23ClN2O7 |

|---|---|

Peso molecular |

450.9 g/mol |

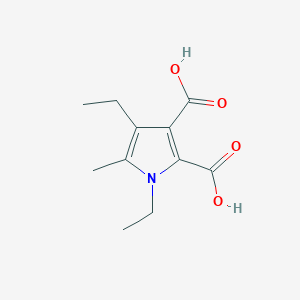

Nombre IUPAC |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |

Clave InChI |

CIJFGLCHAOVWRZ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)

![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)